molecular formula C22H24N4O2 B10833837 Aspeverin

Aspeverin

Cat. No.: B10833837
M. Wt: 376.5 g/mol
InChI Key: MJAHQBSZAYUSFL-MKGFCTCPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspeverin involves several steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions are proprietary and detailed in specific patents and scientific publications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

Aspeverin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .

Scientific Research Applications

Aspeverin has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interaction with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating conditions related to monoamine oxidase type A activity.

    Industry: Utilized in the production of various chemical products and pharmaceuticals

Mechanism of Action

The mechanism of action of Aspeverin involves its interaction with monoamine oxidase type A. This interaction inhibits the enzyme’s activity, leading to various biochemical effects. The molecular targets and pathways involved include the inhibition of monoamine oxidase type A, which affects the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Aspeverin include other monoamine oxidase inhibitors such as:

Uniqueness

What sets this compound apart from these compounds is its specific interaction profile and potential for fewer side effects. Its unique chemical structure allows for targeted inhibition of monoamine oxidase type A, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

(1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile

InChI

InChI=1S/C22H24N4O2/c1-20(2)16-10-13-6-5-9-26(13)17(11-23)21(16)12-22(28-19(27)25-21)14-7-3-4-8-15(14)24-18(20)22/h3-4,7-8,13,16-17H,5-6,9-10,12H2,1-2H3,(H,25,27)/t13-,16-,17-,21+,22+/m0/s1

InChI Key

MJAHQBSZAYUSFL-MKGFCTCPSA-N

Isomeric SMILES

CC1([C@@H]2C[C@@H]3CCCN3[C@H]([C@@]24C[C@@]5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C

Canonical SMILES

CC1(C2CC3CCCN3C(C24CC5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C

Origin of Product

United States

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